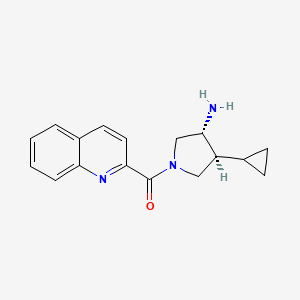
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of benzimidazole derivatives, including those similar to N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-benzimidazol-2-amine, involves complex organic reactions that yield products with diverse pharmacological activities. Syntheses are often tailored to enhance specific properties such as photoluminescent attributes or to create complexes with metals for various applications. For example, the synthesis of N-glycosyl amines from reactions between benzylidene-D-glucopyranose and aromatic amines or benzimidazole and sugars showcases the versatility of these compounds in chemical synthesis (Das et al., 2001).
Molecular Structure Analysis Benzimidazole derivatives demonstrate a variety of molecular conformations and crystal structures, which are essential for their diverse biological activities. Studies often focus on their crystallography to understand intermolecular interactions and molecular conformations. For instance, the structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine highlights the planar nature of the benzimidazole ring system and its angular relationship with adjacent phenyl rings, which is crucial for its biological function (Eryigit & Kendi, 1998).
Chemical Reactions and Properties Benzimidazole compounds undergo various chemical reactions, leading to a wide range of derivatives with potent biological activities. For instance, the reaction between benzimidazole and thioketones under sonification conditions to produce spirocyclic 1,3-thiazolidines demonstrates the chemical versatility of benzimidazoles (Gebert et al., 2003).
Physical Properties Analysis The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are closely tied to their chemical structure and molecular interactions. These properties are critical for determining the compound's suitability for specific applications, including medicinal chemistry.
Chemical Properties Analysis Benzimidazole derivatives exhibit a broad spectrum of chemical properties, including their reactivity with different chemical agents, stability under various conditions, and the ability to form complexes with metals. These properties are explored through reactions such as the [2+3]-cycloaddition of azomethine ylides with thiocarbonyl compounds, leading to novel structures with potential biological activities (Gebert et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-13-5-3-2-4-12(13)18-16(19)17-9-11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISRRRHDPIJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-benzimidazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![2,4-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5684139.png)
![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5684164.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684186.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5684192.png)

![1-cyclopentyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5684204.png)
![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)


![7-cyclopentyl-2-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684224.png)